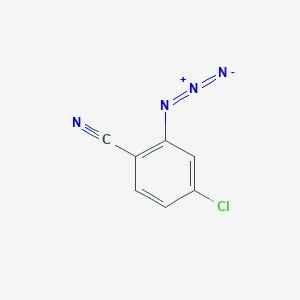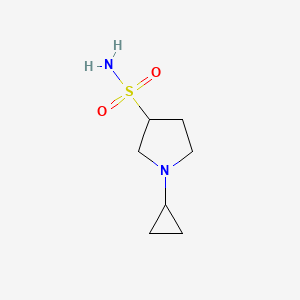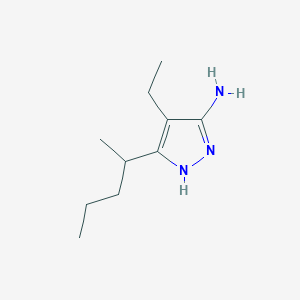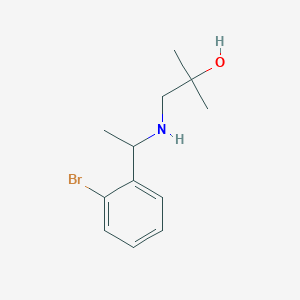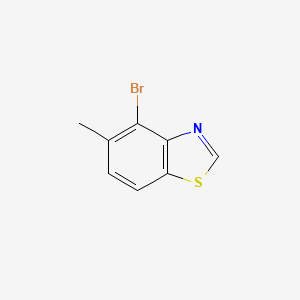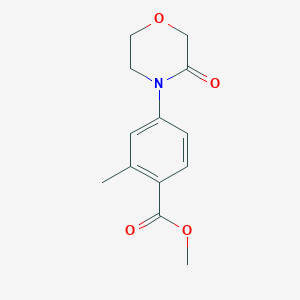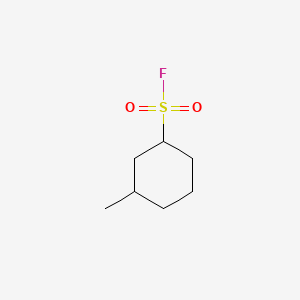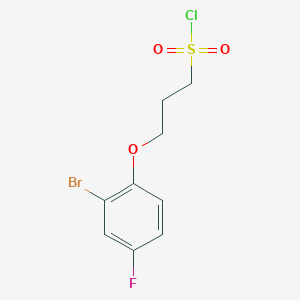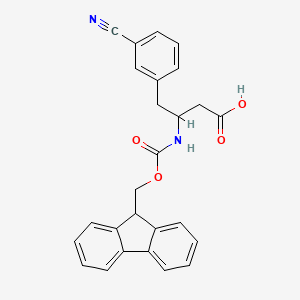
Fmoc-beta-hophe(3-cn)-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-hophe(3-cn)-oh: is a synthetic compound used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound also contains a beta-hydroxyphenylalanine (beta-hophe) moiety with a cyano group (3-cn) attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-hophe(3-cn)-oh typically involves the following steps:
Protection of the amino group: The amino group of beta-hydroxyphenylalanine is protected using the Fmoc group. This is usually achieved by reacting beta-hydroxyphenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the cyano group: The cyano group is introduced to the phenyl ring through a nitration reaction followed by reduction and subsequent cyanation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in beta-hydroxyphenylalanine can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Exposure of the free amino group for peptide coupling.
Applications De Recherche Scientifique
Chemistry:
- Used in solid-phase peptide synthesis to protect amino acids during the assembly of peptide chains.
Biology:
- Utilized in the synthesis of peptide-based probes for studying protein interactions.
Medicine:
- Employed in the development of peptide-based therapeutics and diagnostic agents.
Industry:
- Applied in the production of custom peptides for research and pharmaceutical applications.
Mécanisme D'action
Mechanism: The primary function of Fmoc-beta-hophe(3-cn)-oh is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain assembly. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation.
Molecular Targets and Pathways:
- The compound itself does not have specific molecular targets but is used to synthesize peptides that may target various proteins and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Fmoc-beta-hydroxyphenylalanine (Fmoc-beta-hophe-oh): Lacks the cyano group.
Fmoc-phenylalanine (Fmoc-phe-oh): Lacks both the hydroxyl and cyano groups.
Fmoc-beta-cyanoalanine (Fmoc-beta-cyano-ala-oh): Contains a cyano group but lacks the phenyl ring.
Uniqueness:
- The presence of both the hydroxyl and cyano groups in Fmoc-beta-hophe(3-cn)-oh provides unique reactivity and potential for diverse chemical modifications compared to its analogs.
Propriétés
IUPAC Name |
4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKWCSZEZUIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
